Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide
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Overview
Description
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide: is a synthetic compound used in various chemical and biological research applications. It is characterized by the presence of a Boc-protected thioester group, a benzyl group, and a nitro-substituted benzotriazole moiety. This compound is often utilized in peptide synthesis and other organic synthesis processes due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide typically involves multiple steps, including the protection of serine, thioester formation, and the introduction of the benzotriazole group. Common reagents used in these steps include Boc anhydride, benzyl bromide, and 6-nitrobenzotriazole. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide can undergo reduction to form amino derivatives.
Reduction: The thioester group can be reduced to form thiol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Amino derivatives: from nitro group reduction.
Thiol derivatives: from thioester reduction.
Substituted benzyl derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry: Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide is used in peptide synthesis as a coupling reagent, facilitating the formation of peptide bonds with high efficiency.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable thioester linkages.
Industry: Used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide involves its reactivity as a thioester and benzotriazole derivative. The compound can form covalent bonds with nucleophiles, facilitating various chemical transformations. Molecular targets include enzymes and proteins that interact with thioester and benzotriazole groups, leading to changes in their activity and function.
Comparison with Similar Compounds
Boc-ThionoSer(Bzl)-1-benzotriazolide: Lacks the nitro group, resulting in different reactivity and applications.
Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide: Similar structure but with the nitro group in a different position, affecting its chemical properties.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-21(2,3)31-20(27)22-17(13-30-12-14-7-5-4-6-8-14)19(32)25-18-11-15(26(28)29)9-10-16(18)23-24-25/h4-11,17H,12-13H2,1-3H3,(H,22,27)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHTXYLWKDWEB-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472959 |
Source
|
Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184951-89-1 |
Source
|
Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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